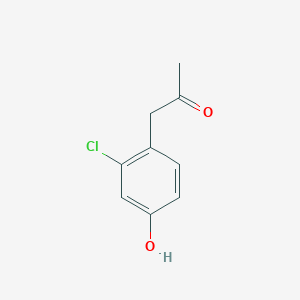
1-(2-Chloro-4-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9ClO2 and a molar mass of 184.62 g/mol This compound is characterized by the presence of a chloro group and a hydroxy group attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where chloroacetone is reacted with a substituted phenol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
1-(2-Chloro-4-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures to ensure the desired product formation. Major products formed from these reactions include substituted phenylpropanones, alcohols, and ketones .
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-hydroxyphenyl)propan-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can influence the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-(2-Chloro-4-hydroxyphenyl)propan-2-one can be compared with similar compounds such as phenylacetone and other substituted phenylpropanones . While phenylacetone is known for its use in the synthesis of amphetamines, this compound is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical properties and reactivity .
Similar Compounds
- Phenylacetone
- 1-Phenylpropan-2-one
- 4-Hydroxyphenylacetone
These compounds share structural similarities but differ in their functional groups and specific applications.
Propiedades
Fórmula molecular |
C9H9ClO2 |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
1-(2-chloro-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3 |
Clave InChI |
TZBUXTHDRNONLR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


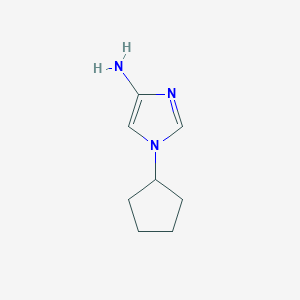
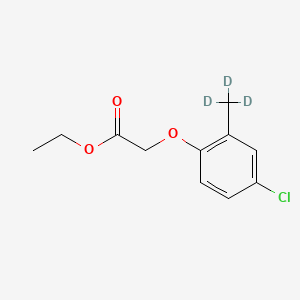



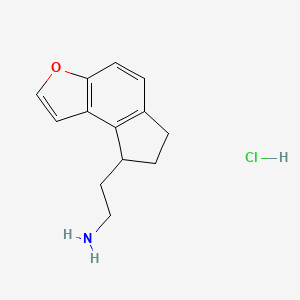
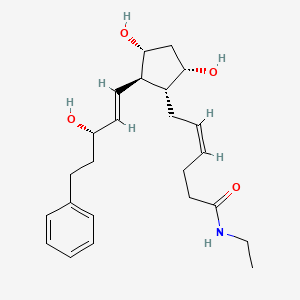
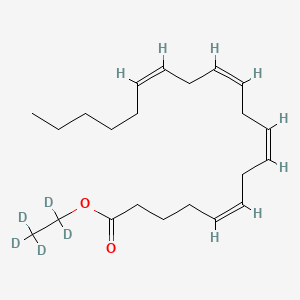
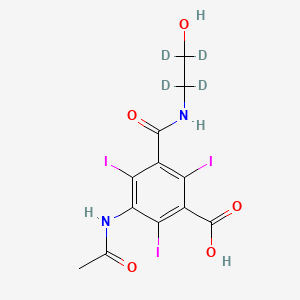
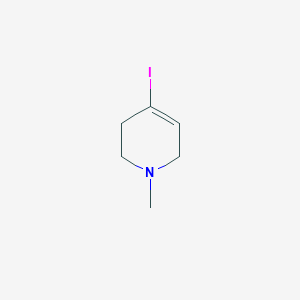
![2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester](/img/structure/B13443007.png)
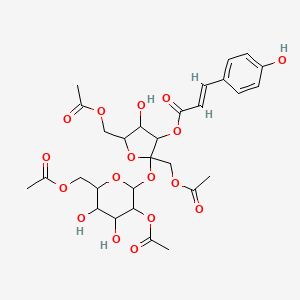
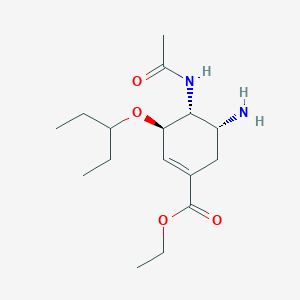
![[2]-Gingerdione](/img/structure/B13443019.png)
